Lithium, [(4-methoxyphenyl)ethynyl]-
Description
Lithium, [(4-methoxyphenyl)ethynyl]- is an organolithium reagent characterized by a 4-methoxyphenyl-substituted ethynyl group. Organolithium compounds are widely employed in organic synthesis as strong nucleophiles or bases due to their high reactivity. This compound is synthesized via deprotonation of 1-ethynyl-4-methoxybenzene using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –78 °C, a standard method for generating alkynyllithium species .
Key applications include:
- Intermediate synthesis: Used in the preparation of diynol derivatives, such as 1-cyclopentyl-5-(4-methoxyphenyl)penta-1,4-diyn-3-ol, via sequential alkyne coupling .
- Organometallic precursors: Transmetallation with tributyltin chloride yields tributyl(4-methoxyphenyl)ethynyl)tin, a valuable intermediate in cross-coupling reactions .
Properties
CAS No. |
52999-18-5 |
|---|---|
Molecular Formula |
C9H7LiO |
Molecular Weight |
138.1 g/mol |
IUPAC Name |
lithium;1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C9H7O.Li/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |
InChI Key |
XDQJAWKLLCQWEN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)C#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methoxyphenyl)ethynyl]- typically involves the reaction of 4-methoxyphenylacetylene with an organolithium reagent. One common method is the deprotonation of 4-methoxyphenylacetylene using butyllithium (BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
4-Methoxyphenylacetylene+BuLi→Lithium, [(4-methoxyphenyl)ethynyl]-+Butane
Industrial Production Methods
Industrial production of Lithium, [(4-methoxyphenyl)ethynyl]- may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, [(4-methoxyphenyl)ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylethane or 4-methoxyphenylethene.
Substitution: Formation of various substituted 4-methoxyphenyl derivatives.
Scientific Research Applications
Lithium, [(4-methoxyphenyl)ethynyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Research into its potential biological activities and interactions with biomolecules is ongoing.
Mechanism of Action
The mechanism of action of Lithium, [(4-methoxyphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The ethynyl group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
[(Phenyl)ethynyl]lithium
- Structure and Synthesis : Features a simple phenyl substituent. Synthesized analogously via n-BuLi and phenylacetylene.
- Reactivity : The phenyl group is moderately electron-withdrawing, resulting in lower nucleophilicity compared to the 4-methoxyphenyl analog. However, its smaller steric profile facilitates reactions requiring planar transition states.
- Applications: Successfully employed in cyclopentadienone iron tricarbonyl complex synthesis, where steric bulk is minimal .
[(TIPS)ethynyl]lithium (TIPS = triisopropylsilyl)
- Structure and Synthesis : Bulky triisopropylsilyl group attached to the ethynyl lithium core.
- Reactivity : Severe steric hindrance impedes reactions requiring close proximity of reactants. For example, cyclization attempts with Fe₂(CO)₉ failed entirely .
- Applications: Limited to non-sterically demanding transformations.
[(Cyclopentylethynyl)]lithium
- Structure and Synthesis : Aliphatic cyclopentyl substituent. Prepared similarly using cyclopentylacetylene and n-BuLi .
- Reactivity : The aliphatic group imparts intermediate nucleophilicity and steric demand. Reactivity is less sensitive to electronic effects compared to aromatic analogs.
- Applications : Used in tandem with [(4-methoxyphenyl)ethynyl]lithium to construct asymmetric diyne frameworks .
Data Tables
Key Research Findings
- Steric vs. Electronic Effects : Bulky groups (e.g., TIPS) hinder reactions like cyclization, while electron-donating groups (e.g., 4-methoxy) enhance nucleophilicity for electrophilic additions .
- Transmetallation Efficiency: [(4-Methoxyphenyl)ethynyl]lithium reacts efficiently with tributyltin chloride, demonstrating its utility in organometallic synthesis .
- Synergistic Use : Combining [(4-methoxyphenyl)ethynyl]lithium with aliphatic analogs enables the construction of complex diyne architectures .
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